molecular formula C14H19N3O3S B2684064 6,7-dimethyl-3-(2-morpholino-2-oxoethyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one CAS No. 953214-62-5

6,7-dimethyl-3-(2-morpholino-2-oxoethyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one

Cat. No.: B2684064
CAS No.: 953214-62-5
M. Wt: 309.38
InChI Key: YRKDFEIKHDAYAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “6,7-dimethyl-3-(2-morpholino-2-oxoethyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one” is a complex organic molecule that contains several functional groups and rings, including a thiazole ring and a pyrimidine ring. These types of compounds are often found in pharmaceuticals and could potentially have biological activity .


Chemical Reactions Analysis

The reactivity of this compound would depend on its functional groups. The thiazole and pyrimidine rings could potentially undergo electrophilic substitution reactions, and the morpholino group could participate in nucleophilic substitution reactions .

Scientific Research Applications

Synthesis and Reactions

  • The compound is involved in the synthesis and reactions of 2,3-dihydrothiazolo[3,2-a]pyrimidine derivatives. For example, Kinoshita et al. (1987) explored the reactions of 2-amino-2-thiazoline with acetylene carboxylates, leading to the formation of 5-substituted 2,3-dihydro-7H-thiazolo[3,2-a]pyrimidin-7-ones. Further reactions with γ-bromoacetoacetyl bromide and N-bromosuccinimide were studied to obtain bromomethyl and bromo compounds, which could then be converted to morpholinomethyl derivatives (Kinoshita, T., Ueshima, Y., Saitoh, K., Yoshida, Y., & Furukawa, S., 1987).

Heterocyclic Synthesis

Anti-Inflammatory and Analgesic Agents

  • Abu‐Hashem et al. (2020) synthesized novel derivatives from visnaginone and khellinone, incorporating the thiazolopyrimidine framework, and evaluated them as anti-inflammatory and analgesic agents. These compounds showed significant COX-2 inhibition, analgesic, and anti-inflammatory activities, highlighting the potential of thiazolopyrimidine derivatives in the development of new therapeutic agents (Abu‐Hashem, A., Al-Hussain, S., & Zaki, M., 2020).

Antimicrobial Agents

  • Habib et al. (1996) synthesized 7-substituted thiazolo[4,5-d]pyrimidines to explore their potential as anti-HIV, anticancer, and antimicrobial agents. These studies provide insights into the structural requirements for biological activity and underscore the versatility of thiazolopyrimidine derivatives as potential pharmaceutical agents (Habib, N. S., Rida, S., Badawey, E. A., & Fahmy, H., 1996).

Synthesis under Microwave Irradiation

  • Djekou et al. (2006) reported on the efficient synthesis of new thiazolopyrimidinones under microwave irradiation, demonstrating a method for the rapid production of potentially bioactive thiazolopyrimidin-5-ones. This research highlights the utility of microwave-assisted synthesis in the field of heterocyclic chemistry and its relevance to drug discovery (Djekou, S., Gellis, A., El-Kashef, H., & Vanelle, P., 2006).

Mechanism of Action

The mechanism of action of this compound would depend on its potential biological activity. Compounds with similar structures have been found to have various biological activities, including antibacterial, antifungal, and anticancer activities .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization, and potential biological activity. It could also involve the development of derivatives with improved properties or activity .

Properties

IUPAC Name

6,7-dimethyl-3-(2-morpholin-4-yl-2-oxoethyl)-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O3S/c1-9-10(2)15-14-17(13(9)19)11(8-21-14)7-12(18)16-3-5-20-6-4-16/h11H,3-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRKDFEIKHDAYAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C2N(C1=O)C(CS2)CC(=O)N3CCOCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.